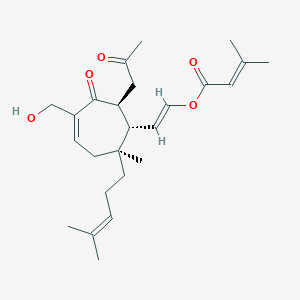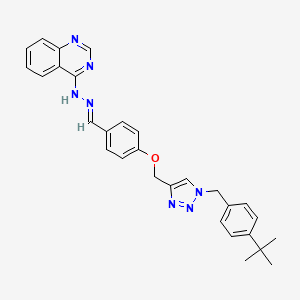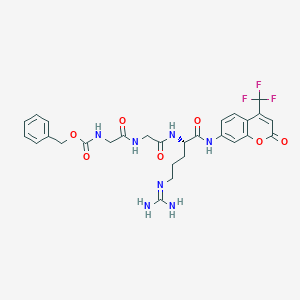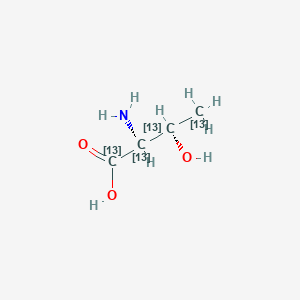
L-Threonine-13C4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Threonine-13C4 is a stable isotope-labeled compound of L-Threonine, an essential amino acid. The “13C4” designation indicates that four carbon atoms in the molecule are replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Threonine-13C4 can be synthesized through microbial fermentation using carbon-13 labeled substrates. The process involves genetically engineered microorganisms that incorporate the carbon-13 isotope into the L-Threonine molecule during their metabolic processes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes. The microorganisms are cultured in bioreactors with a controlled supply of carbon-13 labeled substrates. After fermentation, the this compound is extracted and purified using various chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
L-Threonine-13C4 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form 2-amino-3-ketobutyric acid.
Reduction: It can be reduced to form L-allo-threonine.
Substitution: Various substitution reactions can occur at the hydroxyl group or the amino group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and acyl chlorides are commonly used for substitution reactions
Major Products
Oxidation: 2-Amino-3-ketobutyric acid.
Reduction: L-allo-threonine.
Substitution: Various substituted threonine derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
L-Threonine-13C4 has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of threonine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of labeled compounds for research and development purposes
Mecanismo De Acción
L-Threonine-13C4 exerts its effects by participating in various metabolic pathways. It is incorporated into proteins during protein synthesis and plays a crucial role in the biosynthesis of other amino acids and metabolites. The carbon-13 labeling allows researchers to trace its metabolic fate and study the molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
L-Threonine-1-13C: Labeled with a single carbon-13 isotope.
L-Threonine-2,3,4,4,4-d5: Labeled with deuterium atoms.
L-Threonine-13C4,15N: Labeled with both carbon-13 and nitrogen-15 isotopes
Uniqueness
This compound is unique due to its multiple carbon-13 labels, making it particularly useful for detailed metabolic studies and NMR spectroscopy. The multiple labels provide more detailed information about the molecular structure and dynamics compared to single-labeled or deuterium-labeled compounds .
Propiedades
Fórmula molecular |
C4H9NO3 |
|---|---|
Peso molecular |
123.090 g/mol |
Nombre IUPAC |
(2S,3R)-2-amino-3-hydroxy(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1+1,2+1,3+1,4+1 |
Clave InChI |
AYFVYJQAPQTCCC-GGLUNYCGSA-N |
SMILES isomérico |
[13CH3][13C@H]([13C@@H]([13C](=O)O)N)O |
SMILES canónico |
CC(C(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



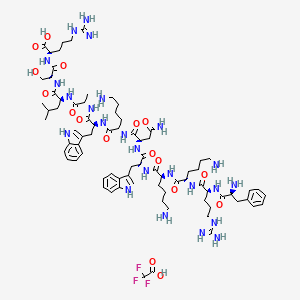
![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B15138760.png)
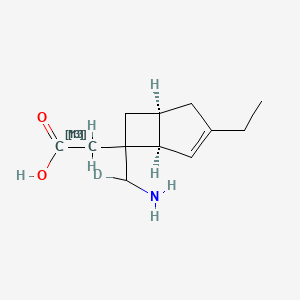
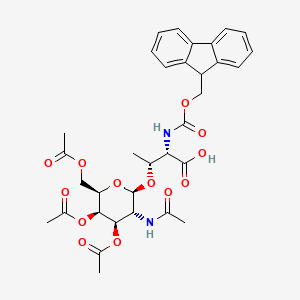
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B15138770.png)
